molecular formula C12H28O2Si B11753392 (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol

(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol

Cat. No.: B11753392
M. Wt: 232.43 g/mol
InChI Key: OARPSQCWBBCRPF-JTQLQIEISA-N
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Description

(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is a synthetic organic compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions. This compound features a tert-butyl(dimethyl)silyl (TBS) group, which is a popular protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol typically involves the protection of an alcohol using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of silyl ethers like this compound follows similar principles but may involve optimized conditions for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Silyl ethers are generally resistant to oxidation, making them useful protecting groups in oxidative conditions.

    Reduction: Silyl ethers are stable under most reducing conditions.

    Substitution: The TBS group can be removed by nucleophilic substitution using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Not applicable due to stability.

    Reduction: Not applicable due to stability.

    Substitution: TBAF in tetrahydrofuran at room temperature.

Major Products Formed

    Deprotection: Removal of the TBS group yields the free alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is used as a protected intermediate. The TBS group protects the alcohol functionality during various synthetic transformations and can be removed when needed.

Biology and Medicine

Industry

In the chemical industry, silyl ethers are used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The primary function of (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is to serve as a protecting group for alcohols. The TBS group stabilizes the alcohol, preventing it from reacting under various conditions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(trimethylsilyl)oxy-2,3-dimethyl-butan-1-ol: Uses a trimethylsilyl (TMS) group instead of TBS.

    (2S)-3-(triisopropylsilyl)oxy-2,3-dimethyl-butan-1-ol: Uses a triisopropylsilyl (TIPS) group instead of TBS.

Uniqueness

The tert-butyl(dimethyl)silyl group offers a balance between stability and ease of removal, making it a versatile protecting group. Compared to TMS, TBS provides greater stability, and compared to TIPS, it is easier to remove.

Properties

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbutan-1-ol

InChI

InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1

InChI Key

OARPSQCWBBCRPF-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CO)C(C)(C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CO)C(C)(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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